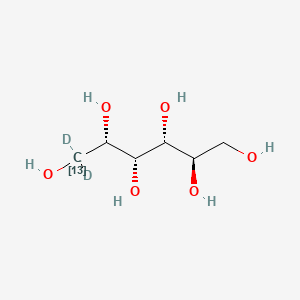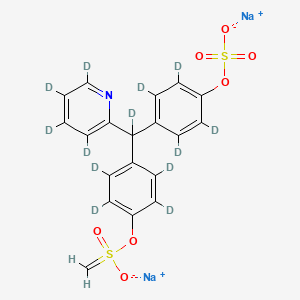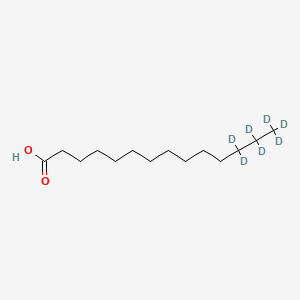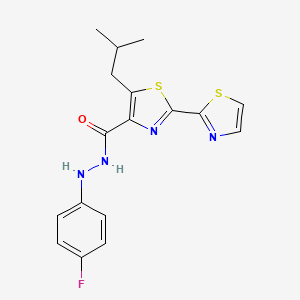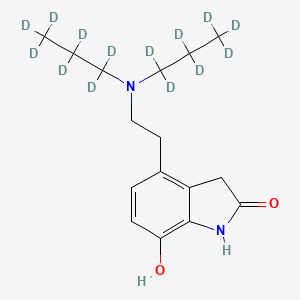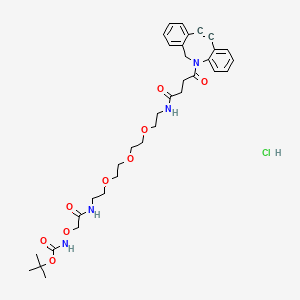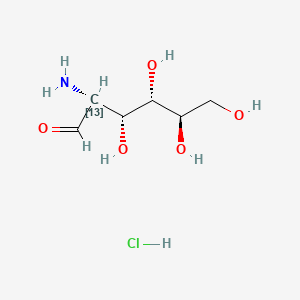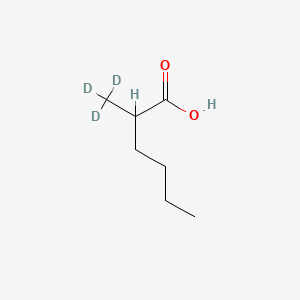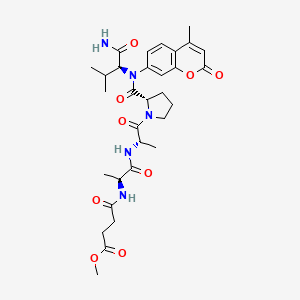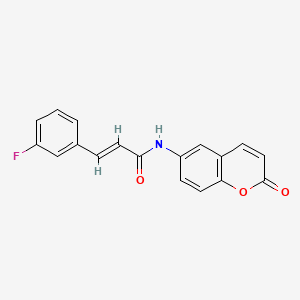
Azido-PEG2-VHL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azido-PEG2-VHL is a multikinase degrader utilized in the synthesis of PROteolysis TArgeting Chimeras (PROTACs). It is a compound that combines an azide group with a polyethylene glycol (PEG) linker and a von Hippel-Lindau (VHL) ligand. This compound is primarily used in scientific research for targeted protein degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Azido-PEG2-VHL involves several steps, starting with the preparation of the PEG linker and the azide group. The PEG linker is typically synthesized through a series of polymerization reactions, while the azide group is introduced via nucleophilic substitution reactions. The VHL ligand is then attached to the PEG linker through a series of coupling reactions, often using reagents such as EDC or HATU to facilitate the formation of stable amide bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using advanced purification techniques such as chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Azido-PEG2-VHL undergoes various chemical reactions, including:
Click Chemistry: The azide group reacts with alkynes to form stable triazole linkages.
Coupling Reactions: The PEG linker can be coupled with various ligands using reagents like EDC or HATU.
Common Reagents and Conditions
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Used for coupling reactions to form amide bonds.
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate): Another reagent for coupling reactions.
Copper(I) Catalysts: Used in click chemistry to facilitate the formation of triazole linkages
Major Products Formed
The major products formed from these reactions include stable triazole linkages and amide bonds, which are essential for the functionality of PROTACs .
Applications De Recherche Scientifique
Azido-PEG2-VHL has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Helps in studying protein-protein interactions and cellular pathways.
Medicine: Potential therapeutic applications in cancer treatment by degrading specific proteins involved in tumor growth.
Industry: Utilized in the development of new drugs and therapeutic agents
Mécanisme D'action
Azido-PEG2-VHL functions by exploiting the intracellular ubiquitin-proteasome system. It contains two different ligands connected by a PEG linker: one ligand targets an E3 ubiquitin ligase, and the other targets the protein of interest. The compound brings these two proteins into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azido-PEG2-acid: Contains an azide group with a terminal carboxylic acid.
PROTAC BRD9 Degrader-3: Another PROTAC compound targeting different proteins.
PROTAC BTK Degrader-3: Targets Bruton’s tyrosine kinase for degradation
Uniqueness
Azido-PEG2-VHL is unique due to its specific combination of an azide group, PEG linker, and VHL ligand, making it highly effective in the synthesis of PROTACs for targeted protein degradation .
Propriétés
Formule moléculaire |
C29H41N7O6S |
|---|---|
Poids moléculaire |
615.7 g/mol |
Nom IUPAC |
(2S,4R)-1-[(2S)-2-[3-[2-(2-azidoethoxy)ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C29H41N7O6S/c1-19-25(43-18-32-19)21-7-5-20(6-8-21)16-31-27(39)23-15-22(37)17-36(23)28(40)26(29(2,3)4)34-24(38)9-11-41-13-14-42-12-10-33-35-30/h5-8,18,22-23,26,37H,9-17H2,1-4H3,(H,31,39)(H,34,38)/t22-,23+,26-/m1/s1 |
Clé InChI |
FXRBDYWHWCJFLA-MVERNJQCSA-N |
SMILES isomérique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCN=[N+]=[N-])O |
SMILES canonique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCN=[N+]=[N-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



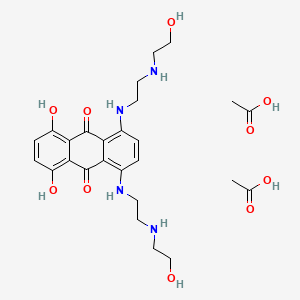
![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide](/img/structure/B12409258.png)
